α-Glucosidase Inhibitory Activity: 3-Acetylcoumarin vs. Acarbose and Benzaldehyde
3-Acetylcoumarin demonstrates measurable, albeit low, intrinsic α-glucosidase inhibitory activity (IC50 = 1.5 × 10⁵ μM), which is 5.8-fold higher than that of benzaldehyde (IC50 = 9 × 10⁵ μM) but 577-fold weaker than the clinical drug acarbose (IC50 = 259.90 ± 1.06 μM) [1]. This baseline activity establishes the 3-acetylcoumarin scaffold as a tractable starting point for developing potent α-glucosidase inhibitors, as evidenced by derivatives achieving IC50 values as low as 24.09 ± 2.36 μM [2].
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 × 10⁵ μM |
| Comparator Or Baseline | Acarbose: 259.90 ± 1.06 μM; Benzaldehyde: 9 × 10⁵ μM |
| Quantified Difference | 5.8-fold higher than benzaldehyde; 577-fold weaker than acarbose |
| Conditions | In vitro α-glucosidase assay, spectrophotometric detection |
Why This Matters
This quantitative baseline validates the scaffold's potential for optimization; procurement of 3-acetylcoumarin is essential for research programs aiming to develop novel α-glucosidase inhibitors with improved potency over existing drugs.
- [1] Hu, C. M., et al. Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 926543 (2022). View Source
- [2] Hu, C. M., et al. Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 926543 (2022). View Source
